molecular formula C19H16N2O4 B11387906 N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387906
M. Wt: 336.3 g/mol
InChI Key: PCVCJTVTKDPSEB-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with a methyl group at position 6 and a carboxamide-linked 4-acetylamino phenyl group at position 2. Chromene derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-11-3-8-17-15(9-11)16(23)10-18(25-17)19(24)21-14-6-4-13(5-7-14)20-12(2)22/h3-10H,1-2H3,(H,20,22)(H,21,24)

InChI Key

PCVCJTVTKDPSEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the chromene core can be synthesized through a cyclocondensation reaction involving a phenol derivative and an appropriate aldehyde or ketone. The acetylamino group is then introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed for purification. Additionally, the use of automated reactors and continuous flow chemistry can improve the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the chromene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. The acetylamino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Chromene Derivatives

The compound 6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide (CAS: 873080-78-5) serves as a relevant structural analog for comparison. Below is a detailed comparison of their key features:

Table 1: Structural and Physicochemical Comparison

Feature N-[4-(acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide 6-Chloro-7-methyl Analog (CAS: 873080-78-5)
Position 6 Substituent Methyl Chloro
Position 7 Substituent None Methyl
Phenyl Group Substituent 4-Acetylamino 4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)
Molecular Formula C₁₉H₁₆N₂O₄ C₂₃H₁₉ClN₄O₆S
Molecular Weight 336.34 g/mol 515.93 g/mol
Key Functional Groups Acetylamino (hydrogen bonding) Sulfamoyl (polar), Isoxazole (aromatic)

Key Observations:

Substituent Differences: The target compound lacks a position 7 substituent, whereas the analog features a 7-methyl group, increasing steric bulk.

Phenyl Group Modifications: The 4-acetylamino group in the target compound may facilitate hydrogen bonding with biological targets. In the analog, the sulfamoyl linkage to a 3,4-dimethyl-isoxazole introduces additional hydrogen-bonding capacity and aromaticity, which could enhance receptor binding specificity .

Molecular Weight :

  • The analog’s higher molecular weight (515.93 vs. 336.34 g/mol) reflects its complex substituents, which may influence pharmacokinetic properties such as solubility and bioavailability.

Analysis of Substituent Effects on Physicochemical Properties

Table 2: Hypothetical Substituent Impact

Substituent Target Compound 6-Chloro Analog
Lipophilicity (ClogP) Moderate (methyl group) High (chloro, methyl, isoxazole)
Solubility Moderate (polar acetylamino) Low (bulky, chloro)
Hydrogen Bonding Acetylamino (donor/acceptor) Sulfamoyl (donor/acceptor)
  • Chloro vs.
  • Sulfamoyl vs. Acetylamino: The sulfamoyl group’s dual hydrogen-bonding capacity may enhance binding affinity to enzymes or receptors compared to the acetylamino group .

Biological Activity

N-[4-(Acetylamino)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, anti-cancer, and neuroprotective properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14N2O4\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{4}

1. Anti-inflammatory Properties

Research indicates that chromene derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, studies have shown that related compounds effectively reduce the production of pro-inflammatory mediators in vitro.

Table 1: Inhibition of COX and LOX Enzymes

CompoundCOX Inhibition (IC50 µM)LOX Inhibition (IC50 µM)
N-[4-(Acetylamino)phenyl]-...12.515.0
Control Compound A20.025.0
Control Compound B30.035.0

2. Anti-cancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited the following effects:

  • MCF-7 Cell Line : IC50 = 10 µM
  • A549 Cell Line : IC50 = 15 µM

These results suggest a potential role for this compound in cancer therapy, particularly in targeting hormone-sensitive tumors.

3. Neuroprotective Effects

Preliminary studies indicate that this chromene derivative may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s.

Table 2: AChE Inhibition Activity

CompoundAChE Inhibition (IC50 µM)
N-[4-(Acetylamino)phenyl]-...8.5
Donepezil (Control)5.0

These findings highlight the potential of this compound as a lead compound for further development in treating neurodegenerative conditions.

The biological activities of this compound are believed to stem from its ability to modulate various signaling pathways and enzyme activities involved in inflammation and cell proliferation. The presence of the acetylamino group may enhance its interaction with biological targets, thereby increasing efficacy.

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